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molecular formula C8H7Br2FO B8562642 5-Bromo-2-fluoro-4-methoxybenzyl bromide

5-Bromo-2-fluoro-4-methoxybenzyl bromide

Cat. No. B8562642
M. Wt: 297.95 g/mol
InChI Key: UTGXJADXRKNETF-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

PBr3 (4.7 g, 17.4 mmol) was added drop-wise to a solution of (5-bromo-2-fluoro-4-methoxyphenyl)methanol (4.1 g, 17.4 mmol) in anhydrous CH2Cl2 (40 mL) at 0° C. The mixture was stirred at room temperature for 3 h and poured into ice water. The pH was adjusted to 8 with saturated aqueous NaHCO3. Extractive work up with CH2Cl2 gave the title compound (4.9 g, 94.8%) as a white solid which was carried on without purification. 1H NMR (DMSO-d6, 400 MHz) δ 7.56 (d, J=8.0 Hz, 1H), 6.65 (d, J=11.6 Hz, 1H), 4.46 (s, 2H), 3.89 (s, 3H).
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94.8%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[Br:5][C:6]1[C:7]([O:15][CH3:16])=[CH:8][C:9]([F:14])=[C:10]([CH2:12]O)[CH:11]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:5][C:6]1[CH:11]=[C:10]([CH2:12][Br:2])[C:9]([F:14])=[CH:8][C:7]=1[O:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)CO)F)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)CBr)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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